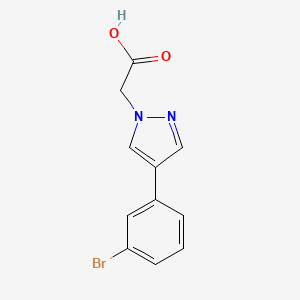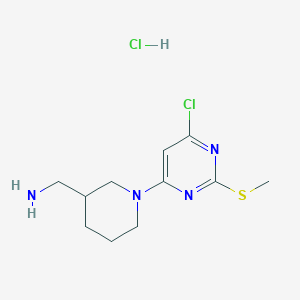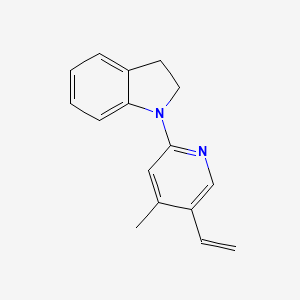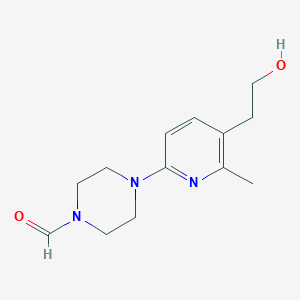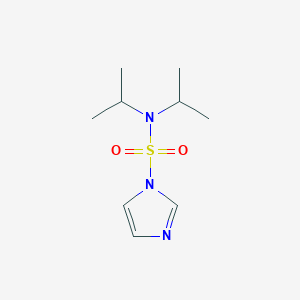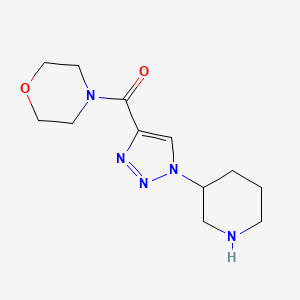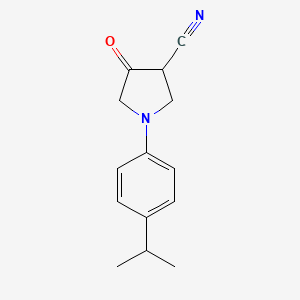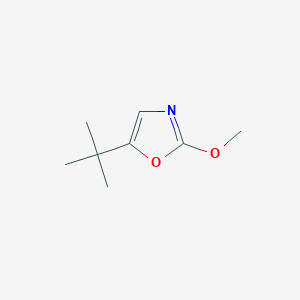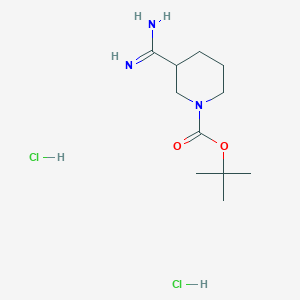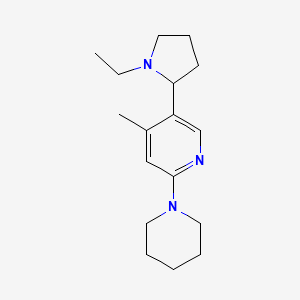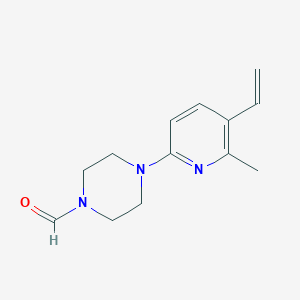
4-(6-Methyl-5-vinylpyridin-2-yl)piperazine-1-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-Methyl-5-vinylpyridin-2-yl)piperazine-1-carbaldehyde typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often include the use of diphenylvinylsulfonium triflate in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) . The reaction yields protected piperazines, which can be deprotected to obtain the desired compound .
Industrial Production Methods
the general approach involves large-scale synthesis using the same principles as laboratory-scale synthesis, with optimizations for yield, purity, and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
4-(6-Methyl-5-vinylpyridin-2-yl)piperazine-1-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to a primary alcohol.
Substitution: The vinyl group can undergo electrophilic addition reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Electrophilic addition reactions often use reagents like hydrogen halides (HX) and halogens (X₂).
Major Products
Oxidation: 4-(6-Methyl-5-vinylpyridin-2-yl)piperazine-1-carboxylic acid.
Reduction: 4-(6-Methyl-5-vinylpyridin-2-yl)piperazine-1-methanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
4-(6-Methyl-5-vinylpyridin-2-yl)piperazine-1-carbaldehyde is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Biology: In the study of enzyme inhibitors and receptor modulators.
Medicine: As a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: Used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
4-(6-Methyl-5-vinylpyridin-2-yl)piperazine-1-methanol: A reduced form of the aldehyde.
4-(6-Methyl-5-vinylpyridin-2-yl)piperazine-1-carboxylic acid: An oxidized form of the aldehyde.
4-(6-Methyl-5-vinylpyridin-2-yl)piperazine-1-amine: A derivative with an amine group instead of an aldehyde.
Uniqueness
4-(6-Methyl-5-vinylpyridin-2-yl)piperazine-1-carbaldehyde is unique due to its combination of a piperazine ring with a vinylpyridine moiety and an aldehyde functional group. This unique structure allows it to participate in a wide range of chemical reactions and makes it a versatile building block in organic synthesis .
Properties
Molecular Formula |
C13H17N3O |
|---|---|
Molecular Weight |
231.29 g/mol |
IUPAC Name |
4-(5-ethenyl-6-methylpyridin-2-yl)piperazine-1-carbaldehyde |
InChI |
InChI=1S/C13H17N3O/c1-3-12-4-5-13(14-11(12)2)16-8-6-15(10-17)7-9-16/h3-5,10H,1,6-9H2,2H3 |
InChI Key |
DMWGMLLKKPLGSJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=N1)N2CCN(CC2)C=O)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


